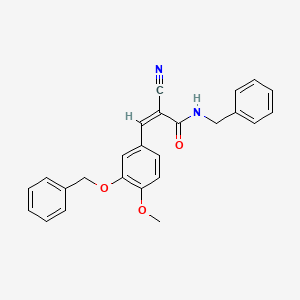

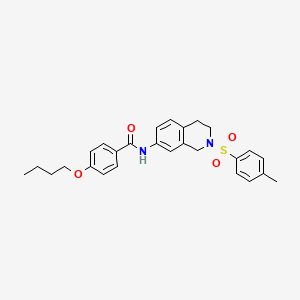

(Z)-N-benzyl-2-cyano-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-N-benzyl-2-cyano-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enamide, also known as CM156, is a novel small molecule that has been recently developed as a potential anticancer drug. The compound has shown promising results in preclinical studies and has the potential to become a valuable addition to the current arsenal of cancer treatments.

科学的研究の応用

1. Stereoselective Synthesis

- Application: Stereoselective synthesis of benzo[a]quinolizidine stereoisomers via cascade radical cyclization, demonstrating the utility of the compound in complex chemical synthesis (Ishibashi et al., 1999).

2. Enantioselective Hydrogenation

- Application: Achieving high enantioselectivity in hydrogenation of exocyclic enamides, showcasing its role in producing stereochemically complex molecules (Zhou et al., 2005).

3. Synthesis and Characterization

- Application: Synthesis and characterization of novel heterocyclic derivatives, emphasizing its importance in the development of new organic compounds (Pancrazzi et al., 2017).

4. Catalysis in Organic Reactions

- Application: Used in catalysis for the synthesis of complex heterocycles, highlighting its versatility in organic synthesis (Saha & Schneider, 2015).

5. Antiviral Activity

- Application: Identified as an inhibitor of Zika virus replication, demonstrating its potential in antiviral drug development (Riva et al., 2021).

6. Isomerization Processes

- Application: Facilitating isomerization of N-allyl amides to form Z-enamides, important for synthesizing stereochemically defined compounds (Trost et al., 2017).

7. Corrosion Inhibition

- Application: Examined for its role in corrosion inhibition, important in materials science and engineering applications (Mishra et al., 2018).

8. Structural Analysis

- Application: Investigated for its molecular structure, contributing to the field of crystallography and materials science (Demir et al., 2015).

9. Radioimaging Applications

- Application: Explored in radioimaging for melanoma detection, indicating potential in medical diagnostics (Eisenhut et al., 2000).

10. Asymmetric Hydrogenation

- Application: Utilized in asymmetric hydrogenation of functionalized alkenes, showing its role in the production of chiral pharmaceutical ingredients (Imamoto et al., 2012).

11. Alkylation of Cyclic Enamino-Thiones

- Application: Involved in the alkylation of cyclic and non-cyclic enamino-thiones, adding to the repertoire of synthetic organic chemistry techniques (Rasmussen et al., 1981).

12. Drug Metabolism Studies

- Application: Analyzed for understanding the metabolism of novel nitric oxide donors in pharmacological studies (Li et al., 2011).

13. Intramolecular Hydrogen Bonding

- Application: Studied for its role in intramolecular N-H...O hydrogen bonding, contributing to the field of molecular chemistry (Bertolasi et al., 2006).

14. Synthesis of Radiopharmaceuticals

- Application: Used in the synthesis of radiopharmaceutical precursors, illustrating its utility in nuclear medicine (Bobeldijk et al., 1990).

15. Organogel Formation

- Application: Explored in the formation of organogels, showing potential applications in materials science and nanotechnology (Wu et al., 2011).

16. Polymer Synthesis

- Application: Integral in the synthesis of heat-resistant polymeric materials, highlighting its significance in polymer chemistry (Yu et al., 2009).

17. Renewable Chemistry

- Application: Assisting in the development of benzoxazine-based materials using renewable sources, contributing to sustainable chemistry (Trejo-Machin et al., 2017).

18. Analytical Toxicology

- Application: Identification and analysis of psychoactive substances in biological matrices, useful in forensic and toxicological studies (De Paoli et al., 2013).

19. Supramolecular Chemistry

- Application: Forms part of complex supramolecular structures, contributing to the understanding of molecular self-assembly (Lightfoot et al., 1999).

20. Electrochemical Sensors

- Application: Used in the development of zinc ion-selective membrane electrodes, showing potential in analytical chemistry applications (Saleh & Gaber, 2001).

特性

IUPAC Name |

(Z)-N-benzyl-2-cyano-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O3/c1-29-23-13-12-21(15-24(23)30-18-20-10-6-3-7-11-20)14-22(16-26)25(28)27-17-19-8-4-2-5-9-19/h2-15H,17-18H2,1H3,(H,27,28)/b22-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNCFSRXBDCYCI-HMAPJEAMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methoxy-5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2940603.png)

![N-(4-acetamidophenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2940605.png)

![1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole](/img/structure/B2940617.png)

![2-{[(Pyridin-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2940619.png)

![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4-ethylpiperazine-2,3-dione](/img/structure/B2940623.png)

![Tert-butyl N-[[(2R,4S)-2-methylpiperidin-4-yl]methyl]carbamate](/img/structure/B2940625.png)

![{[4-(Trifluoromethoxy)phenyl]methyl}hydrazine dihydrochloride](/img/no-structure.png)